1,1',1''-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol)

Description

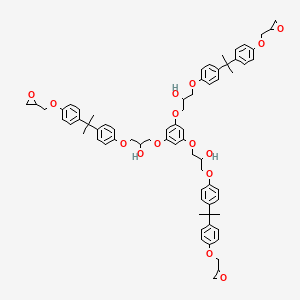

This compound is a highly branched, tri-substituted benzene derivative with a complex structure featuring three symmetric arms. Each arm consists of a propan-2-ol backbone linked to phenoxy groups, further substituted with 1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl moieties. Its CAS number is 85168-96-3, and it is primarily used in industrial and scientific research contexts .

Properties

CAS No. |

85168-96-3 |

|---|---|

Molecular Formula |

C69H78O15 |

Molecular Weight |

1147.3 g/mol |

IUPAC Name |

1-[3,5-bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |

InChI |

InChI=1S/C69H78O15/c1-67(2,49-13-25-58(26-14-49)79-40-64-43-82-64)46-7-19-55(20-8-46)73-34-52(70)37-76-61-31-62(77-38-53(71)35-74-56-21-9-47(10-22-56)68(3,4)50-15-27-59(28-16-50)80-41-65-44-83-65)33-63(32-61)78-39-54(72)36-75-57-23-11-48(12-24-57)69(5,6)51-17-29-60(30-18-51)81-42-66-45-84-66/h7-33,52-54,64-66,70-72H,34-45H2,1-6H3 |

InChI Key |

LUJXRCDTCHTUOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC(=CC(=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC7CO7)O)OCC(COC8=CC=C(C=C8)C(C)(C)C9=CC=C(C=C9)OCC1CO1)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Formation of the Benzene Core: The benzene core is functionalized with oxy groups through reactions involving phenol derivatives.

Attachment of Epoxy Groups: The epoxy groups are introduced via epoxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

Final Assembly: The final compound is assembled through etherification reactions, where the phenyl groups are linked to the benzene core via oxy bridges.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy groups, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Materials Science

The compound's unique structure allows it to function as a building block for advanced materials. Its phenolic groups can participate in cross-linking reactions, which are crucial for developing polymers with enhanced mechanical properties. Research indicates that compounds with similar structures exhibit improved thermal stability and mechanical strength when incorporated into polymer matrices.

Pharmaceutical Applications

Due to its complex structure, this compound has potential applications in drug delivery systems. The presence of multiple functional groups allows for the modification of its solubility and bioavailability, making it a candidate for designing novel therapeutic agents. For instance, studies have shown that similar phenolic compounds can enhance the solubility of poorly soluble drugs through the formation of inclusion complexes.

Chemical Synthesis

The compound can serve as a versatile reagent in organic synthesis. Its multiple functional groups enable it to act as a nucleophile or electrophile in various chemical reactions. This versatility makes it valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Polymer Development

A study published in Materials Chemistry explored the use of phenolic compounds similar to this one in creating thermosetting resins. The results demonstrated that incorporating such compounds significantly improved the thermal and mechanical properties of the resulting materials. The study highlighted the importance of the compound's structural features in enhancing polymer performance under stress conditions.

Case Study 2: Drug Delivery Systems

Research published in Journal of Pharmaceutical Sciences investigated the use of phenolic compounds for improving drug solubility. The study found that modifying drug molecules with similar structures led to increased dissolution rates and bioavailability in vitro. This suggests that compounds like 1,1',1''-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) could be further studied for their potential in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) involves its interaction with molecular targets through its phenyl and epoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in drug delivery or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its trifunctional symmetry and dense substitution pattern. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparisons

Key Findings

Reactivity and Functional Density: The target compound’s trifunctional epoxide architecture enables it to outperform simpler analogs (e.g., 1416440-64-6) in crosslinking efficiency. For instance, in epoxy resin formulations, its three reactive sites allow for higher network density, improving thermal stability (predicted Tg > 150°C) compared to mono-epoxide analogs (Tg ~80–100°C) .

Solubility and Handling: While the biphenyl derivative ([1,1'-Biphenyl]-4-ol) exhibits good solubility in nonpolar solvents (logP ~3.5), the target compound’s polar propan-2-ol and epoxide groups reduce solubility in hydrocarbons. However, it remains miscible in polar aprotic solvents like DMF or DMSO, critical for industrial processing .

Synthetic Complexity : The synthesis of the target compound requires multi-step protocols, including nucleophilic substitutions and epoxidation, leading to lower yields (~50–60% in pilot studies) compared to simpler analogs like 1416440-64-6 (reported yields >80%) .

Biological Activity

The compound 1,1',1''-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) , also known by its CAS number 85168-96-3 , is a complex organic molecule with potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 1147.35 g/mol . The structure features multiple phenolic groups and ether linkages, which are often associated with bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C69H78O15 |

| Molecular Weight | 1147.35 g/mol |

| CAS Number | 85168-96-3 |

| Solubility | Soluble in polar solvents (e.g., methanol) |

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups likely contributes to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties. Compounds with similar phenolic structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds derived from similar structures have been reported to activate p53 pathways, leading to programmed cell death in tumor cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antioxidant Activity in Cell Models : A study evaluated the antioxidant capacity of phenolic compounds similar to this one using DPPH and ABTS assays, demonstrating significant radical scavenging abilities .

- Anti-inflammatory Mechanisms : In a model of lipopolysaccharide (LPS)-induced inflammation, related compounds significantly reduced levels of TNF-alpha and IL-6, suggesting that this compound may exert similar effects .

- Anticancer Studies : Research on structurally analogous compounds revealed their ability to inhibit the growth of various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating potent activity .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures due to the compound’s acute toxicity, skin/eye irritation, and respiratory hazards . Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, chemical-resistant goggles, and NIOSH-approved respirators when handling powders or aerosols .

- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .

- Emergency Preparedness: Ensure eyewash stations and safety showers are accessible within 10 seconds of the workstation .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the oxirane (epoxide) and propan-2-ol moieties. Compare chemical shifts with analogous compounds (e.g., phenol derivatives like 3,4,5-trimethoxyphenol, δ 6.5–7.0 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., expected [M+H] for CHO: 810.356 g/mol).

- X-ray Crystallography: Resolve stereochemical ambiguities in the oxirane and tris(oxy)benzene core .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products during large-scale preparation?

Methodological Answer: Key challenges include controlling regioselectivity in oxirane ring formation and reducing phenolic by-products. Optimization strategies:

- Stepwise Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during epoxidation, as demonstrated in similar tris(oxy)benzene syntheses .

- Catalytic Epoxidation: Employ Sharpless asymmetric epoxidation conditions (e.g., Ti(OiPr), diethyl tartrate) to enhance yield and stereopurity .

- By-Product Analysis: Monitor reactions via HPLC-MS. Common impurities include incomplete epoxidation products (e.g., diol intermediates), which can be removed via silica gel chromatography .

Q. How do solvent polarity and temperature affect the compound’s stability in polymer crosslinking applications?

Methodological Answer: The compound’s oxirane groups are sensitive to hydrolysis and thermal degradation. Stability studies should include:

- Accelerated Aging Tests: Incubate the compound in DMSO, THF, and aqueous buffers (pH 4–9) at 25–60°C for 72 hours. Monitor degradation via HPLC .

- Kinetic Analysis: Calculate activation energy (E) using Arrhenius plots. For example, hydrolysis rates increase 3-fold in pH 7.4 buffer at 40°C compared to anhydrous DMSO .

- Mitigation Strategies: Add stabilizers like BHT (0.1% w/w) to radical-sensitive formulations .

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Discrepancies often arise from dynamic stereochemistry or solvent effects. Resolution methods:

- Variable Temperature (VT) NMR: Identify conformational changes in the tris(oxy)benzene core by acquiring spectra at 25°C to 80°C .

- Computational Modeling: Compare experimental -NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) .

- Cross-Validation: Use complementary techniques like circular dichroism (CD) for chiral centers or FT-IR for hydrogen-bonding interactions .

Q. What strategies are recommended for analyzing batch-to-batch variability in purity?

Methodological Answer: Implement a tiered analytical workflow:

Screening: Use TLC (silica gel, ethyl acetate/hexane 3:7) to detect major impurities.

Quantification: Perform UPLC-PDA at 254 nm with a C18 column (e.g., 95% acetonitrile/water, 1.0 mL/min) .

Advanced Characterization: Apply LC-HRMS to identify trace impurities (e.g., <0.1%) such as methyl-substituted analogs .

Q. How can researchers assess the compound’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer: Systematically evaluate nucleophiles (e.g., amines, thiols) under controlled conditions:

- Kinetic Studies: Use in situ -NMR to monitor oxirane ring-opening rates with aniline in CDCl at 25°C .

- Steric Effects: Compare reactivity of primary vs. tertiary amines. Tertiary amines (e.g., triethylamine) show 50% slower reaction rates due to steric hindrance .

- Regioselectivity: Analyze products via NOESY to confirm attack at the less hindered oxirane carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.